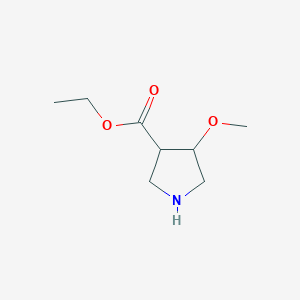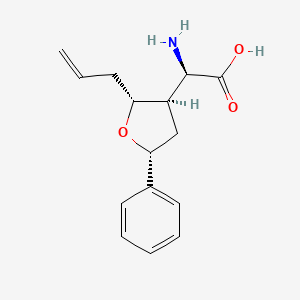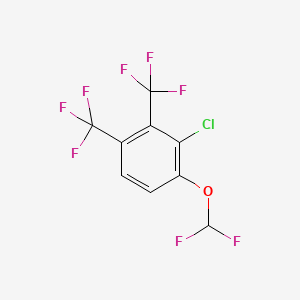
(2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl: is a chemical compound with the molecular formula C7H7F3N2O. It is a derivative of pyridine, substituted with a trifluoromethoxy group at the 2-position and a methanamine group at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl typically involves the reaction of 2-(trifluoromethoxy)pyridine with formaldehyde and ammonia under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methanamine group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the trifluoromethoxy group or the methanamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and catalysts.
Biology: In biological research, this compound is used to study the effects of trifluoromethoxy and methanamine groups on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its unique chemical structure makes it a valuable scaffold for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl involves its interaction with specific molecular targets in biological systems. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methanamine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
- (2-(Difluoromethoxy)pyridin-4-YL)methanamine 2hcl
- (2-(Trifluoromethyl)pyridin-4-YL)methanamine hcl
Comparison:
- (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl has a trifluoromethoxy group, which provides unique electronic and steric properties compared to the difluoromethoxy and trifluoromethyl analogs.
- The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C7H9Cl2F3N2O |
|---|---|
Molecular Weight |
265.06 g/mol |
IUPAC Name |
[2-(trifluoromethoxy)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H7F3N2O.2ClH/c8-7(9,10)13-6-3-5(4-11)1-2-12-6;;/h1-3H,4,11H2;2*1H |
InChI Key |
GOVPSISNDHMTMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CN)OC(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


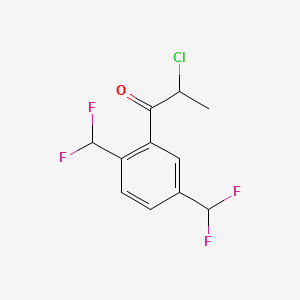
![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)

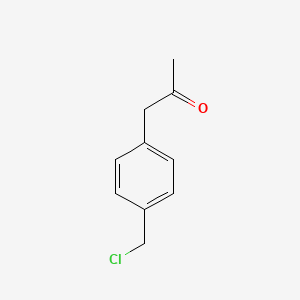
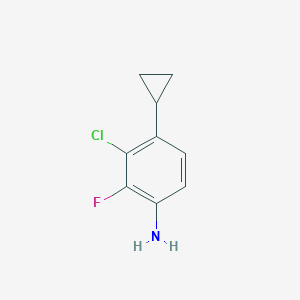

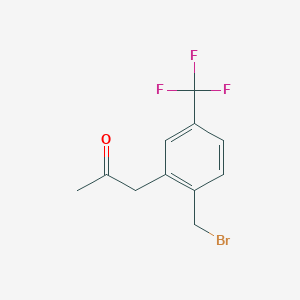

![4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile](/img/structure/B14047917.png)
